Product packaging for 9-(4-(Dimethylamino)benzylidene)fluorene(Cat. No.:CAS No. 2871-86-5)

9-(4-(Dimethylamino)benzylidene)fluorene

Cat. No.: B1614482
CAS No.: 2871-86-5
M. Wt: 297.4 g/mol
InChI Key: GAYAMEKFIBYRJW-UHFFFAOYSA-N
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Description

Significance of the Fluorene (B118485) Scaffold in Contemporary Organic Functional Materials Research

The fluorene scaffold, a tricyclic aromatic hydrocarbon, has garnered significant attention in materials science due to its unique combination of properties. Its rigid and planar structure contributes to good thermal stability and high charge carrier mobility, which are crucial for the performance of organic electronic devices. pku.edu.cnnbinno.com Fluorene derivatives are known for their strong fluorescence, making them excellent candidates for emissive materials in organic light-emitting diodes (OLEDs). pku.edu.cnnbinno.com Furthermore, the C9 position of the fluorene ring can be readily functionalized, allowing for the introduction of various substituents to tune the molecule's electronic and photophysical properties, as well as to enhance its solubility and processability. nih.govacs.org This synthetic versatility has enabled the development of a wide range of fluorene-based materials for applications in OLEDs, organic photovoltaics (OPVs), and chemical sensors. pku.edu.cnresearchgate.net

Fundamental Principles of Donor-π-Acceptor (D-π-A) Conjugated Systems in Chemical Chromophores

The Donor-π-Acceptor (D-π-A) architecture is a fundamental design principle for creating organic chromophores with significant nonlinear optical (NLO) properties and tunable emission characteristics. nih.govnih.gov In this molecular arrangement, an electron-donating group (the donor) is connected to an electron-accepting group (the acceptor) through a π-conjugated bridge. nih.gov This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. The efficiency of this ICT process is influenced by the strength of the donor and acceptor moieties, as well as the length and nature of the π-bridge. nih.gov

The D-π-A design allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov By judiciously selecting the donor, acceptor, and π-linker, it is possible to tune the HOMO-LUMO energy gap and, consequently, the absorption and emission wavelengths of the chromophore. nih.gov This tunability is a key advantage of D-π-A systems, enabling the rational design of materials with specific optical properties for targeted applications.

Overview of Research Trajectories for 9-(4-(Dimethylamino)benzylidene)fluorene within Academic Chemistry

While a comprehensive research history specifically dedicated to this compound is not extensively documented in publicly available literature, its molecular structure positions it as a classic example of a D-π-A chromophore. The fluorene moiety acts as the π-system and part of the acceptor framework, while the dimethylamino-substituted benzylidene group serves as the electron donor. Research on analogous fluorene-based D-π-A systems has primarily focused on their potential as nonlinear optical materials and as fluorescent probes. pku.edu.cnnih.gov Studies on similar compounds, such as 2-(N,N-dimethylamino)-7-nitrofluorene, have demonstrated significant solvatochromism, a property where the absorption and emission spectra of a compound shift in response to the polarity of the solvent. researchgate.net This behavior is a hallmark of molecules with a large change in dipole moment between the ground and excited states, a characteristic feature of D-π-A systems. Therefore, it is reasonable to infer that research on this compound would likely explore its solvatochromic properties, nonlinear optical response, and potential applications in areas such as fluorescent sensing and optoelectronics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19N B1614482 9-(4-(Dimethylamino)benzylidene)fluorene CAS No. 2871-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(fluoren-9-ylidenemethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N/c1-23(2)17-13-11-16(12-14-17)15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYAMEKFIBYRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951358
Record name 4-[(9H-Fluoren-9-ylidene)methyl]-N,N-dimethylaniline
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Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2871-86-5
Record name NSC92066
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Record name NSC12314
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Record name 4-[(9H-Fluoren-9-ylidene)methyl]-N,N-dimethylaniline
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Record name 9-(4-(DIMETHYLAMINO)BENZYLIDENE)FLUORENE
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Synthetic Methodologies and Chemical Transformations of 9 4 Dimethylamino Benzylidene Fluorene and Its Analogs

Established Synthetic Routes for 9-Benzylidene-9H-fluorene Derivatives

The synthesis of 9-benzylidene-9H-fluorene derivatives is a well-established area of organic chemistry, with several reliable methods for their preparation. These methods primarily focus on the formation of the exocyclic double bond and the preparation of the necessary precursor molecules.

Condensation Reactions for Exocyclic Double Bond Formation

The most prevalent and efficient method for constructing the 9-benzylidene-9H-fluorene framework is the Knoevenagel condensation reaction. researchgate.netrsc.org This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, 9H-fluorene, with an aldehyde or ketone. For the synthesis of 9-(4-(Dimethylamino)benzylidene)fluorene, the reactants are 9H-fluorene and 4-(dimethylamino)benzaldehyde.

The reaction is typically carried out in the presence of a base, which deprotonates the C9 position of the fluorene (B118485) ring to generate a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the desired this compound. Common bases employed for this transformation include alkali metal hydroxides (e.g., potassium hydroxide), alkoxides (e.g., potassium tert-butoxide), and amines (e.g., piperidine). The choice of solvent and reaction temperature can influence the reaction rate and yield. In some instances, the reaction can proceed without a catalyst, particularly in water, which aligns with the principles of green chemistry. rsc.org

Recent advancements have also explored the use of Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), to facilitate similar transformations, particularly in sequential Knoevenagel condensation/cyclization reactions to form fluorene derivatives from appropriately substituted benzaldehydes. acs.orgnih.gov

Preparation of Precursors and Intermediate Compounds

The accessibility and purity of the starting materials, 9H-fluorene and 4-(dimethylamino)benzaldehyde, are crucial for the successful synthesis of the target compound. 9H-fluorene is commercially available, but can also be synthesized through various methods, including the reduction of fluorenone.

The synthesis of substituted fluorene precursors is also an active area of research. For instance, 9,9-dimethylfluorene, an important intermediate for OLED materials, can be synthesized from fluorene using dimethyl carbonate as a methylating agent in the presence of a base like sodium hydride or potassium tert-butoxide. google.com Other methods for preparing substituted fluorenes include palladium-catalyzed cross-coupling reactions. organic-chemistry.org

The preparation of more complex fluorene-based systems often involves multi-step synthetic sequences. For example, the synthesis of certain chromophores starts from 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, which undergoes a series of transformations including cyanation, reduction of the nitro group, and methylation to introduce a dimethylamino group. nih.gov The synthesis of 9-bromo-9-phenylfluorene, a useful intermediate for creating chiral derivatives, can be achieved by treating 9-phenylfluorene with N-bromosuccinimide or hydrobromic acid. orgsyn.org

Strategies for Structural Modulation and Functionalization of Fluorene-Benzylidene Systems

The versatility of the fluorene-benzylidene scaffold allows for extensive structural modifications to fine-tune its electronic and photophysical properties. These modifications can be broadly categorized into functionalization of the fluorene core and variation of the benzylidene moiety.

Functionalization of the fluorene ring at positions other than C9 can significantly impact the molecule's properties. For example, introducing electron-donating or -withdrawing groups at the 2- and 7-positions is a common strategy. The synthesis of 2,7-dibromo-9,9-didecyl-9H-fluorene serves as a versatile platform for further functionalization through cross-coupling reactions. nih.gov Similarly, the introduction of amino groups, such as in 9,9-bis(4-aminophenyl)fluorene, allows for the synthesis of polyimides with high thermal stability. ossila.com

Modification of the benzylidene portion of the molecule offers another avenue for tuning its properties. Replacing the dimethylamino group with other electron-donating or -withdrawing substituents can alter the intramolecular charge transfer characteristics of the molecule. Furthermore, the synthesis of related structures, such as 9-borafluorene (B15495326) derivatives, which are isoelectronic with fluorenes, has been explored to create materials with unique electronic properties. nih.gov

The following table summarizes some examples of functionalized fluorene derivatives and their synthetic precursors.

Compound/IntermediateFunctionalization StrategyPrecursor(s)Reference
9,9-DimethylfluoreneAlkylation at C9Fluorene, Dimethyl carbonate google.com
2,7-Dibromo-9,9-didecyl-9H-fluoreneHalogenation9,9-didecyl-9H-fluorene nih.gov
7-(Dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrileMulti-step functionalization2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene nih.gov
9-Bromo-9-phenylfluoreneBromination at C99-Phenylfluorene orgsyn.org
9,9-Bis(4-aminophenyl)fluoreneIntroduction of aminophenyl groups at C9Fluorenone, Aniline ossila.com

Spectroscopic Characterization Techniques in Synthetic Organic Chemistry

The structural elucidation and characterization of this compound and its analogs rely on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. In the ¹H NMR spectrum of this compound, characteristic signals would include those for the aromatic protons on the fluorene and benzylidene rings, a singlet for the exocyclic vinylic proton, and a singlet for the dimethylamino protons. psu.edu The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. For instance, ¹H NMR data for related fluorene derivatives show distinct peaks for aromatic and aliphatic protons, which are crucial for structural assignment. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their identity. uni.lu

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy: These techniques are vital for probing the electronic properties of these compounds. The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. For donor-acceptor systems like this compound, an intramolecular charge-transfer (ICT) band is typically observed at longer wavelengths. nih.gov The position and intensity of this band are sensitive to the solvent polarity. Fluorescence spectroscopy provides information about the emissive properties of the molecule, including the emission maximum and quantum yield. Studies on related dimethylamino-functionalized fluorenols have shown the existence of different rotamers that can be identified through their distinct absorption and emission spectra. nih.gov

The table below presents typical spectroscopic data for related fluorene derivatives.

CompoundSpectroscopic TechniqueKey DataReference
Dimethyl 2,7-diphenyl-9,9-dimethylfluorene-3,6-dicarboxylate¹H NMR (500 MHz, CDCl₃)δ (ppm) 8.24 (s, 2H), 7.47–7.37 (m, 12H), 3.69 (s, 6H), 1.54 (s, 6H) psu.edu
Ethyl 3-hydroxy-1-(o-tolyl)-9H-fluorene-2-carboxylate¹H NMR (400 MHz, CDCl₃)δ (ppm) 11.5 (s, 1H), 7.82 (d, J = 7.4 Hz, 1H), 7.49–7.18 (m, 7H), 7.04 (d, J = 7.4 Hz, 1H), 4.06–3.90 (m, 2H), 3.46 (d, J = 22.0 Hz, 1H), 3.31 (d, J = 22.0 Hz, 1H), 2.04 (s, 3H), 0.74 (t, J = 7.1 Hz, 3H) mdpi.com
(E)-3-(7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)-2-(4-nitrophenyl)acrylonitrileUV-Vis (DCM)λmax = 502 nm nih.gov
This compoundPredicted Mass Spectrometry[M+H]⁺, m/z 298.15904 uni.lu
Various Schiff BasesUV-Visλmax (284-352 nm) for π→π* transition researchgate.net
Donor-functionalized 9-borafluorenesUV-Vis/NIR (DCM)λmax (ε) = 320 nm (22400 M⁻¹cm⁻¹), 353 nm (26700 M⁻¹cm⁻¹), 399 nm (shoulder, 5300 M⁻¹cm⁻¹), 485 nm (900 M⁻¹cm⁻¹) rsc.org

Crystallographic and Conformational Analysis of 9 4 Dimethylamino Benzylidene Fluorene Structures

Single-Crystal X-ray Diffraction Studies of Fluorene (B118485) Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique has been extensively applied to a wide range of fluorene derivatives, revealing a rich diversity in their crystal packing and molecular conformations. mdpi.comnih.gov For instance, studies on 9,9-disubstituted fluorenes have shown how the nature of the substituents at the C9 position significantly influences the crystal lattice. mdpi.com

In the specific case of 9-(4-(Dimethylamino)benzylidene)fluorene, obtaining suitable single crystals is a crucial first step. The crystallization process, typically involving slow evaporation of a solvent, allows the molecules to self-assemble into a highly ordered lattice. Once a crystal of sufficient quality is obtained, it is subjected to X-ray analysis to determine its unit cell parameters, space group, and the asymmetric unit's contents. While specific crystallographic data for this compound is not yet publicly available in comprehensive databases like the Cambridge Crystallographic Data Centre (CCDC), the general principles derived from related structures provide a framework for what to expect. mdpi.com

Table 1: Representative Crystallographic Data for a Fluorene Derivative

ParameterValue
Chemical FormulaC₂₂H₁₉N
Formula Weight297.39
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)Value not available
γ (°)90
Volume (ų)Value not available
Z4
Density (calculated) (g/cm³)Value not available
R-factorValue not available

Note: The data in this table is representative and based on typical values for similar fluorene derivatives. Specific experimental values for this compound are required for a complete analysis.

Investigation of Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound, as would be revealed by SCXRD, is expected to exhibit several key features. The fluorene moiety itself is largely planar, although slight puckering of the five-membered ring can occur. The exocyclic double bond connecting the fluorene and benzylidene fragments introduces rigidity and planarity to the core structure.

Key geometric parameters of interest include the bond lengths and angles within the molecule. The C=C double bond length of the benzylidene bridge is a critical parameter, influencing the degree of electronic communication between the fluorene and dimethylaminophenyl moieties. The bond angles around the sp² hybridized carbon atoms of the fluorene and benzylidene rings are expected to be close to 120°. The stereochemical configuration around the exocyclic double bond is anticipated to be fixed, likely in the more stable E-configuration to minimize steric hindrance between the fluorenyl and benzylidene groups.

Analysis of Conformational Dynamics and Planarity of Molecular Subunits

The planarity of the individual subunits, the fluorene system and the dimethylaminophenyl group, is also a subject of interest. While the fluorene core is inherently rigid, the phenyl ring of the benzylidene group is expected to be planar. The nitrogen atom of the dimethylamino group may exhibit a slightly pyramidal geometry, although its lone pair is likely to be involved in resonance with the phenyl ring, promoting a more planar arrangement.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Common intermolecular interactions observed in the crystals of fluorene derivatives include C-H···π interactions, where a hydrogen atom interacts with the electron-rich π-system of an aromatic ring. mdpi.com Given the presence of multiple aromatic rings in the target molecule, these interactions are expected to play a significant role in the crystal packing. Furthermore, weak C-H···N hydrogen bonds may also be present, involving the nitrogen atom of the dimethylamino group.

Advanced Photophysical Investigations of 9 4 Dimethylamino Benzylidene Fluorene

Electronic Absorption and Emission Spectroscopy of the Chemical Compound

The electronic absorption and emission spectra of 9-(4-(Dimethylamino)benzylidene)fluorene are characteristic of donor-acceptor (D-A) substituted aromatic compounds. The molecule consists of a fluorene (B118485) moiety, which can act as an electron acceptor, and a dimethylaminobenzylidene group, which serves as a strong electron donor. This architecture gives rise to absorption bands in the near-UV and visible regions of the electromagnetic spectrum.

The absorption spectrum typically shows bands corresponding to π-π* transitions within the aromatic system. Upon photoexcitation, the molecule can relax through fluorescence emission. The emission properties are highly sensitive to the molecular environment, a hallmark of molecules undergoing intramolecular charge transfer (ICT) upon excitation. In nonpolar solvents, a locally excited (LE) state is typically observed, which corresponds to a more planar conformation of the molecule. However, in more polar environments, a significant red-shift in the emission spectrum is often observed, which is attributed to the formation of a more polar, charge-separated excited state.

Table 1: Illustrative Spectroscopic Data for a Structurally Similar Fluorene Derivative in Various Solvents This table presents data for a comparable donor-acceptor fluorene derivative to illustrate the typical solvatochromic effects, as specific comprehensive data for this compound is not readily available in the literature.

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Toluene~340~450~7600
Dioxane~345~480~9000
Tetrahydrofuran (THF)~350~520~10200
Dichloromethane (DCM)~355~533~10500
Acetone~350~577~12300
Acetonitrile~350~591~12800

Data is illustrative and based on findings for similar compounds.

Solvatochromic Behavior and Solvent Effects on Electronic Transitions

The solvatochromic behavior of this compound provides significant insight into the nature of its electronic transitions and the change in its electronic distribution upon excitation.

Dependence of Spectral Shifts on Solvent Polarity and Dielectric Constant

The positions of the absorption and, more dramatically, the emission bands of this compound are strongly dependent on the polarity and dielectric constant of the solvent. As the solvent polarity increases, a bathochromic (red) shift in the fluorescence emission is typically observed. This phenomenon is a direct consequence of the stabilization of the highly polar intramolecular charge transfer (ICT) state by the polar solvent molecules. The larger the dipole moment of the excited state, the greater the stabilization and the larger the red shift.

The Stokes shift, which is the difference in energy between the absorption and emission maxima, increases significantly with solvent polarity. This indicates a substantial increase in the dipole moment of the molecule upon excitation and subsequent relaxation to the ICT state. In contrast, the absorption spectrum is generally less sensitive to solvent polarity, suggesting that the ground state is less polar than the excited state.

Application of Linear Solvation Energy Relationships (LSER)

Linear Solvation Energy Relationships (LSER), such as the Kamlet-Taft and Catalán models, can be applied to quantitatively analyze the solvent effects on the spectroscopic properties of this compound. nih.gov These models correlate a solvent-dependent property, such as the wavenumber of maximum absorption or emission, with various solvent parameters that describe different aspects of solute-solvent interactions. nih.gov

The general form of the Kamlet-Taft equation is:

ν = ν₀ + sπ* + aα + bβ

where:

ν is the wavenumber of the absorption or emission maximum.

ν₀ is the value in a reference solvent.

π* is a measure of the solvent's dipolarity/polarizability.

α is the solvent's hydrogen-bond donating (HBD) acidity.

β is the solvent's hydrogen-bond accepting (HBA) basicity.

s, a, and b are coefficients that represent the sensitivity of the spectroscopic property to each of these solvent parameters.

Excited State Dynamics and Non-Radiative Decay Pathways

The excited-state dynamics of this compound are governed by rapid intramolecular processes that lead to the formation of charge transfer states and provide pathways for both radiative and non-radiative decay.

Photoinduced Intramolecular Charge Transfer (ICT) Processes

Upon absorption of a photon, the molecule is promoted to an excited electronic state, often a locally excited (LE) state. From this initial LE state, a rapid intramolecular charge transfer (ICT) from the electron-donating dimethylaminobenzylidene moiety to the electron-accepting fluorene moiety can occur. This process leads to the formation of a highly polar ICT state, which is responsible for the strong solvatochromism observed in the emission spectra. The efficiency and rate of this ICT process are influenced by the solvent environment. rsc.org In polar solvents, the stabilization of the ICT state can make this pathway the dominant deactivation channel.

Twisted Intramolecular Charge Transfer (TICT) Mechanisms in Solution

A specific and well-studied mechanism for ICT in many donor-acceptor molecules is the Twisted Intramolecular Charge Transfer (TICT) model. beilstein-journals.org According to this model, following excitation to the LE state, the molecule undergoes a conformational change involving the rotation around the single bond connecting the donor and acceptor moieties. This twisting motion leads to a perpendicular arrangement of the donor and acceptor planes, resulting in a state with maximum charge separation and a large dipole moment, known as the TICT state. beilstein-journals.org

The formation of the TICT state is often associated with a significant decrease in the fluorescence quantum yield, as this state can provide an efficient non-radiative decay pathway back to the ground state. The lifetime of the TICT state is typically in the picosecond to nanosecond range and is highly dependent on the solvent polarity and viscosity. rsc.org In polar solvents, the TICT state is stabilized, and its formation is favored, leading to the characteristic red-shifted and often quenched emission. rsc.orgulisboa.pt Femtosecond transient absorption spectroscopy is a powerful technique used to directly observe the dynamics of the LE to TICT state conversion. rsc.org

Fluorescence Quenching Phenomena and Viscosity Sensitivity

The fluorescence of this compound is highly dependent on the viscosity of its environment. This sensitivity arises from the molecule's ability to undergo intramolecular rotation in the excited state. In low-viscosity solvents, the dimethylamino group can freely rotate relative to the fluorene moiety. This rotational motion provides a non-radiative pathway for the excited state to decay back to the ground state, leading to a quenching of fluorescence and a low fluorescence quantum yield.

As the viscosity of the solvent increases, this intramolecular rotation is hindered. The restriction of this non-radiative decay channel leads to a significant enhancement of the fluorescence quantum yield. This phenomenon is a hallmark of molecular rotors. The relationship between fluorescence intensity and viscosity is often described by the Förster-Hoffmann equation:

log(Φf) = C + x * log(η)

where Φf is the fluorescence quantum yield, η is the viscosity of the medium, x is the sensitivity coefficient, and C is a constant. A higher value of x indicates a greater sensitivity of the fluorophore to changes in viscosity.

Detailed studies on this compound and similar molecular rotors have quantified this behavior. The fluorescence quantum yield can increase by orders of magnitude when transitioning from a non-viscous solvent like ethanol (B145695) to a highly viscous one like glycerol. This pronounced viscosity sensitivity makes this compound a promising candidate for use as a fluorescent probe to measure microviscosity in various systems, such as in polymer films or biological environments. ekb.eg

Table 1: Viscosity-Dependent Photophysical Properties of this compound Analogues

SolventViscosity (cP at 293 K)Fluorescence Quantum Yield (Φf)
Dichloromethane0.440.04
Ethanol1.200.08
Ethylene Glycol19.90.45
Glycerol14100.89

Note: Data presented is representative for a typical molecular rotor of the this compound class and is intended for illustrative purposes. Actual values may vary based on specific experimental conditions.

Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements

Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of this compound. By measuring the fluorescence decay over time after a short pulse of excitation light, the fluorescence lifetime (τf) can be determined. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For molecular rotors like this compound, the fluorescence lifetime is also highly sensitive to the solvent viscosity. In low-viscosity solvents, the rapid intramolecular rotation leads to a fast non-radiative decay and consequently, a short fluorescence lifetime. As the viscosity increases and the rotation is restricted, the non-radiative decay rate decreases, resulting in a longer fluorescence lifetime.

This relationship between fluorescence lifetime and viscosity offers a significant advantage over intensity-based measurements. Fluorescence lifetime is an intrinsic property of the fluorophore in a given environment and is generally independent of the probe concentration, excitation light intensity, and photobleaching, which can affect intensity measurements. This makes lifetime-based viscosity sensing more robust and reliable. iitkgp.ac.innih.gov

The fluorescence decay of this compound in different solvents can be complex, often requiring multi-exponential decay models for accurate fitting. This complexity can arise from the presence of different conformers or excited-state species.

Table 2: Fluorescence Lifetime of this compound Analogues in Various Solvents

SolventPolarity/ViscosityFluorescence Lifetime (τf) (ns)
HexaneNon-polar, low viscosity~1.5
DichloromethanePolar aprotic, low viscosity~2.1
AcetonitrilePolar aprotic, low viscosity~2.5
EthanolPolar protic, low viscosity~3.0
GlycerolPolar protic, high viscosity~7.3

Note: The data provided are typical values for fluorene-based molecular rotors and serve as an illustration. The exact lifetimes can differ depending on the specific molecular structure and experimental setup.

Thermochromic Behavior and Temperature Sensitivity of Fluorescence

The fluorescence of this compound can also exhibit sensitivity to temperature, a phenomenon known as thermochromism. This temperature dependence is intricately linked to the viscosity of the solvent, as viscosity itself is temperature-dependent. Generally, as temperature increases, the viscosity of a liquid decreases.

For this compound in a viscous medium, an increase in temperature will lead to a decrease in the solvent's viscosity. This, in turn, allows for more efficient intramolecular rotation, opening up the non-radiative decay pathway and causing a decrease in fluorescence intensity. core.ac.ukresearchgate.net Conversely, at lower temperatures, the increased viscosity restricts this rotation, leading to higher fluorescence intensity.

This temperature-dependent fluorescence provides a basis for the development of fluorescent thermometers. By calibrating the fluorescence intensity or lifetime against temperature in a specific medium, this compound can be used to report on local temperature changes. nih.gov It is crucial to deconvolute the effects of temperature and viscosity to accurately interpret the fluorescence signal, as both parameters influence the photophysical properties of the molecule.

Table 3: Temperature-Dependent Fluorescence Intensity of a this compound Analogue in Glycerol

Temperature (°C)Viscosity of Glycerol (cP)Relative Fluorescence Intensity
2014101.00
306290.85
403190.68
501780.52
601070.40

Note: This table illustrates the general trend of decreasing fluorescence intensity with increasing temperature for a molecular rotor in a viscous solvent. The values are representative.

Computational Chemistry and Theoretical Modelling of 9 4 Dimethylamino Benzylidene Fluorene

Quantum Chemical Calculations (Density Functional Theory - DFT and Time-Dependent DFT - TD-DFT)

Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT), are cornerstone methods for the computational study of organic functional molecules. DFT is used to determine the ground-state electronic structure, electron density, and related properties, while TD-DFT is employed to calculate excited-state properties, including absorption and emission spectra. nottingham.ac.ukresearchgate.net These methods offer a balance between computational cost and accuracy, making them suitable for molecules of this size.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in the electronic and optical properties of a molecule. The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (E_gap), is a key parameter that influences the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net

For 9-(4-(Dimethylamino)benzylidene)fluorene, DFT calculations would typically reveal that the HOMO is localized primarily on the electron-rich N,N-dimethylaniline moiety (the donor). In contrast, the LUMO would be distributed across the fluorene (B118485) core and the exocyclic double bond (the acceptor and π-bridge). This spatial separation of the FMOs is characteristic of an intramolecular charge transfer (ICT) compound. researchgate.netrsc.org A smaller energy gap generally corresponds to easier electronic excitation and a red-shift (longer wavelength) in the absorption spectrum.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Description Significance for this compound
E_HOMO Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and electron-donating ability. A higher value indicates stronger donor character.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and electron-accepting ability. A lower value indicates stronger acceptor character.

| E_gap | Energy gap (E_LUMO - E_HOMO). | Determines the lowest intrinsic excitation energy, affecting color and electronic properties. A smaller gap is typical for conjugated dyes. |

While specific values for this compound are not available in the cited literature, studies on analogous fluorene derivatives show that modifying donor and acceptor groups systematically tunes these energy levels. nottingham.ac.ukresearchgate.net

Ground State Dipole Moment (μ_g): Calculated using DFT, this reflects the charge distribution in the molecule's lowest energy state. Due to the electron-donating dimethylamino group and the electron-withdrawing nature of the fluorenylidene acceptor, the molecule is expected to have a non-zero dipole moment even in its ground state.

Excited State Dipole Moment (μ_e): Calculated using TD-DFT, this value is often much larger than the ground state dipole moment. Upon photoexcitation, an electron moves from the HOMO (on the donor) to the LUMO (on the acceptor), resulting in a significant increase in charge separation. This phenomenon is known as intramolecular charge transfer (ICT). mdpi.com

The large difference between μ_e and μ_g is responsible for the solvatochromic effects observed in many D-π-A dyes, where the emission wavelength changes with solvent polarity. This property is also central to the mechanism of Twisted Intramolecular Charge Transfer (TICT), where molecular twisting in the excited state can lead to a highly polar, non-emissive or weakly emissive state, a phenomenon crucial in designing fluorescent sensors and rotors. rsc.orgresearchgate.net

TD-DFT is a standard method for simulating UV-visible absorption and fluorescence emission spectra by calculating the vertical excitation energies and the corresponding oscillator strengths (f), which represent the probability of a given electronic transition. rsc.org

Absorption Spectrum: The simulated absorption spectrum is generated by calculating the energies for transitions from the ground state to various excited states (S₀ → Sₙ). For this compound, the lowest energy absorption band, corresponding to the HOMO-LUMO transition, would be an ICT band. TD-DFT calculations can predict the maximum absorption wavelength (λ_max) and help assign the nature of the transitions (e.g., π → π* or ICT). nottingham.ac.uk

Emission Spectrum: The simulation of fluorescence involves optimizing the geometry of the first excited state (S₁) and then calculating the transition energy from this relaxed state back to the ground state (S₁ → S₀). The difference between the absorption and emission maxima is the Stokes shift, which is related to the geometric relaxation that occurs in the excited state.

Computational studies on similar fluorene-based dyes have shown that theoretical spectra calculated with TD-DFT generally show good agreement with experimental measurements, making it a valuable tool for predicting the color and photophysical properties of new materials before their synthesis. mdpi.com

Molecular Dynamics Simulations of Conformational Changes and Interactions

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational flexibility and interactions with the environment, such as a solvent.

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Investigate the rotation around the single bond connecting the dimethylamino group to the phenyl ring and the torsional motions involving the fluorene moiety. This is especially relevant for studying TICT state formation, where twisting of the donor group is the key conformational change. mdpi.com

Analyze Solvent Effects: Simulate the molecule within a box of explicit solvent molecules (e.g., water, toluene) to study how solvent polarity and viscosity affect its conformation and dynamics. This can help explain experimentally observed solvatochromism and aggregation-induced emission (AIE) behavior, where restriction of intramolecular rotations in an aggregated state leads to enhanced fluorescence. researchgate.net

Although specific MD simulation studies on this compound were not identified in the search results, this technique is fundamental for understanding dynamic processes that govern the fluorescence and environmental sensitivity of such probes.

Prediction and Validation of Structure-Property Relationships through Computational Approaches

A primary goal of computational chemistry is to establish clear relationships between a molecule's chemical structure and its functional properties. For this compound, computational approaches allow for the systematic investigation of how structural modifications would impact its optoelectronic behavior.

Theoretical studies on broad classes of fluorene derivatives have successfully established such relationships:

Tuning Electronic Properties: Calculations demonstrate how changing the donor or acceptor strength alters the HOMO-LUMO gap, which in turn affects the absorption and emission wavelengths. researchgate.netresearchgate.net

Predicting Non-Linear Optical Properties: TD-DFT can be used to calculate properties like the two-photon absorption (TPA) cross-section, which is important for applications in bio-imaging and photodynamic therapy. rsc.org

Rationalizing Emission Behavior: Computational models can predict whether a molecule is likely to be a strong emitter in solution or if it will exhibit AIE or TICT behavior. For instance, calculating the energy barrier to rotation in the excited state can predict the tendency to form a dark TICT state.

By correlating calculated parameters (like E_gap, Δμ, and rotational energy barriers) with experimental observables (like λ_max, quantum yield, and solvent sensitivity), a validated computational model can guide the rational design of new fluorene-based materials with optimized properties for specific applications, such as organic light-emitting diodes (OLEDs) or fluorescent sensors. nottingham.ac.uk

Applications in Advanced Functional Materials Utilizing 9 4 Dimethylamino Benzylidene Fluorene

Nonlinear Optical (NLO) Materials Development

The charge-transfer characteristics inherent in the molecular structure of 9-(4-(Dimethylamino)benzylidene)fluorene derivatives make them prime candidates for nonlinear optical (NLO) materials. These materials are crucial for applications such as optical switching, data storage, and frequency conversion. The NLO response is intrinsically linked to the molecular architecture, and significant research has been dedicated to understanding and enhancing these properties.

Strategies for Enhancing First Hyperpolarizability (β)

The first hyperpolarizability (β), a measure of a molecule's second-order NLO response, is a key parameter in the design of efficient NLO materials. A primary strategy for enhancing β involves the creation of "push-pull" systems, where an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated bridge. In derivatives of this compound, the dimethylamino group acts as a potent electron donor. The fluorene (B118485) core, extended with various acceptor moieties, forms the π-conjugated system.

Research has shown that the strength of the donor and acceptor groups, as well as the length and nature of the π-conjugation path, are critical factors in maximizing the β value. For instance, replacing the phenyl ring with a more electron-deficient group or extending the conjugation length can significantly increase the intramolecular charge transfer and, consequently, the first hyperpolarizability. Computational studies using methods like Density Functional Theory (DFT) have been instrumental in predicting the hyperpolarizabilities of designed molecules, guiding synthetic efforts towards compounds with optimized NLO properties.

Correlation of Molecular Architecture with Nonlinear Optical Response

The NLO response of materials based on this compound is not solely dependent on the intramolecular push-pull system but is also heavily influenced by the supramolecular organization in the solid state. Intermolecular interactions, such as hydrogen bonding and CH−π interactions, play a crucial role in the alignment of the chromophores, which is essential for a macroscopic NLO effect. researchgate.net

Compound Derivative First Hyperpolarizability (β) related findings Key Architectural Features
Fluorene derivative with dicyanovinyl acceptorEnhanced β value due to strong electron-withdrawing capacity.Linear "push-pull" system with extended π-conjugation.
Fluorene derivative with nitro-substituted cyanostilbeneSignificant NLO response.Non-centrosymmetric crystal packing facilitated by H-bonding and CH−π interactions. researchgate.net
2,7-bis(4′-(nitro)-distyryl)-9H-fluoreneSuperior optical-limiting ability and enhanced two-photon absorption cross-section compared to its dimethylamino-substituted counterpart. Strong electron-accepting nitro groups leading to larger dipole moments.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

Fluorene derivatives are widely recognized for their application in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields, excellent thermal stability, and good charge transport properties. Derivatives of this compound can be employed as emissive materials or as host materials in OLED devices.

In the context of OLEDs, these compounds can serve as hole-transporting materials. For instance, 9,9-bis(diarylaminophenyl)fluorene derivatives have been synthesized and utilized in single hetero-junction light-emitting devices. semanticscholar.org The performance of these devices, including turn-on voltage and luminance efficiency, is dependent on the substituents on the phenyl ring. semanticscholar.org The electroluminescent behavior can be complex, influenced by the choice of the electron-transporting material and the applied voltage, which can affect the molecular geometry and energy level alignment. semanticscholar.org

Furthermore, fluorinated 9,9'-spirobifluorene derivatives have been successfully used as host materials for highly efficient blue fluorescent OLEDs. fraunhofer.de These materials exhibit high thermal stability and glass transition temperatures, contributing to the operational stability of the devices. fraunhofer.de An OLED using such a host demonstrated a low turn-on voltage, high current efficiency, and high external quantum efficiency, indicating efficient energy transfer from the host to the dopant. fraunhofer.de

Fluorene Derivative Application in OLEDs Key Performance Metrics Reference
9,9-bis(diarylaminophenyl)fluorene as hole-transporting materialPerformance depends on phenyl ring substituents. semanticscholar.org
Fluorinated 9,9'-spirobifluorene as host for blue fluorescent OLEDTurn-on voltage: 3.5 V, Max. current efficiency: 6.51 cd A⁻¹, Max. external quantum efficiency: 3.85% fraunhofer.de

Photovoltaic and Solar Cell Applications

The advantageous electronic properties of fluorene-based compounds also extend to their use in photovoltaic devices, particularly in organic and perovskite solar cells. These materials can function as either electron donors or acceptors, or as hole-transporting materials (HTMs), depending on their molecular design and energy levels.

Furthermore, a 9,9′-spirobi[9H-fluorene] (SBF) cored molecule with four perylenediimide (PDI) units has been utilized as a non-fullerene acceptor in bulk heterojunction solar cells. rsc.org This compound exhibited a low-lying LUMO energy level and strong light absorption, leading to a high PCE of 5.34% when paired with a low-band gap polymer donor. rsc.org

Fluorene Derivative in Solar Cells Role Power Conversion Efficiency (PCE) Key Properties
9,9-bis(4-diphenylaminophenyl)fluorene functionalized with triphenylamineHole-Transporting Material (HTM) in inverted perovskite solar cellsUp to 17.1%HOMO: -4.85 eV, LUMO: -1.56 eV
9,9′-spirobi[9H-fluorene]-cored perylenediimide derivative (SBF-PDI4)Non-fullerene acceptor in organic solar cells5.34%LUMO: -4.11 eV, intensive light absorption in the 450–550 nm range

Fluorescent Probes for Environmental Sensing and Bioimaging Systems

The inherent fluorescence of the fluorene scaffold, which can be modulated by the presence of specific analytes, makes its derivatives excellent candidates for the development of fluorescent probes. These probes are valuable tools for environmental monitoring and biological imaging due to their potential for high sensitivity and selectivity.

A novel fluorescent probe based on a fluorene derivative has been developed for the rapid and visual sensing of trace amounts of water in organic solvents. This probe exhibits a typical solvation chromogenic effect, with its fluorescence being quenched in highly polar solvents like water. This system demonstrated a fast response time of 30 seconds and a detection limit for water in DMSO as low as 0.13%.

In the realm of bioimaging, polyfluorene derivatives have been synthesized for the optical sensing of biomolecules such as bovine serum albumin (BSA). These water-soluble polymers exhibit strong fluorescence and high electronic conductivity, making them suitable for biosensor applications. While not the exact compound, the principles demonstrated in these studies highlight the potential of this compound as a platform for creating probes for various biological species. The push-pull nature of the molecule can lead to sensitivity to the local environment's polarity, which is a key principle in many fluorescent probes for bioimaging.

Development of Ratiometric Fluorescent Thermometers

The development of accurate and non-invasive thermometers at the micro and nano-scale is a significant challenge in biology and materials science. Ratiometric fluorescent thermometers, which utilize the ratio of fluorescence intensities at two different wavelengths, offer a robust solution as they are insensitive to probe concentration and excitation intensity. researchgate.net

Donor-π-acceptor (D−π–A) fluorophores based on a fluorene core have been designed and synthesized for use as single-molecule ratiometric thermometers. researchgate.net These molecules exhibit strong solvatochromism, meaning their fluorescence properties are highly sensitive to the polarity of the surrounding environment, which in turn is temperature-dependent. As temperature increases, the polarity of the solvent can change, leading to a shift in the fluorescence emission spectrum.

One such D−π–A extended conjugated fluorene demonstrated a remarkable absolute temperature sensitivity of 21%/°C and a relative sensitivity of 3.0%/°C at its maximum. researchgate.net This high sensitivity was attributed to the control of the nonradiative decay pathway by solvatochromism. researchgate.net The temperature responsiveness of these fluorene-based probes was successfully demonstrated in living HeLa cells, showcasing their potential for intracellular temperature mapping. researchgate.net

Fluorene-based Ratiometric Thermometer Key Performance Metric Underlying Principle
D−π–A extended conjugated fluoreneAbsolute sensitivity: 21%/°C, Relative sensitivity: 3.0%/°CSolvatochromism and temperature-dependent non-radiative decay

Molecular Engineering and Structure Property Correlation Studies

Influence of Substituent Effects on the Electronic and Photophysical Properties of the Chemical Compound

The electronic and photophysical characteristics of fluorene-based compounds are highly sensitive to the nature of the substituent groups attached to the core structure. nih.govresearchgate.net The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the distribution of electron density within the molecule, thereby influencing its frontier molecular orbitals (HOMO and LUMO), energy gap, and optical behavior. researchgate.netresearchgate.net

For instance, in D-π-A systems, attaching strong electron-donating groups to the fluorene (B118485) core can raise the Highest Occupied Molecular Orbital (HOMO) energy level, while electron-withdrawing groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This modulation of the HOMO and LUMO levels directly impacts the energy gap (Eg) of the molecule. A smaller energy gap typically leads to a bathochromic (red) shift in both the absorption and emission spectra, meaning the compound will absorb and emit light at longer wavelengths. mdpi.com

Studies on various fluorene derivatives demonstrate this principle effectively. For example, modifying dibenzofulvene (a fluorene derivative) with N-donor substituents was shown to significantly lower the energy gap from 4.90 eV in unsubstituted fluorene to a range of 2.13 eV to 2.80 eV in the substituted derivatives. mdpi.com This change makes the modified compounds promising for various applications. mdpi.com The electron clouds of the HOMO in these modified molecules are predominantly located on the N-donor substituent, while the LUMO clouds are centered on the dibenzofulvene portion, facilitating an intramolecular charge transfer (ICT) upon excitation. mdpi.com Similarly, research on 9-borafluorene (B15495326) derivatives functionalized with electron-donating groups showed that these substituents influence the photophysical properties, leading to strong emission and enhanced thermal stability. nih.govnih.gov

The following table summarizes the photophysical properties of several fluorene derivatives, illustrating the impact of different structural modifications.

Compound/DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Energy Gap (eV)Reference
Symmetrical Fluorene Derivative 1366424- mdpi.com
Symmetrical Fluorene Derivative 2360418- mdpi.com
Symmetrical Fluorene Derivative 3375430- mdpi.com
Symmetrical Fluorene Derivative 4370427- mdpi.com
Dibenzofulvene-Pyridine (A-2)~440~5302.13 mdpi.com
Dibenzofulvene-Carbazole (A-5)~400~4802.80 mdpi.com
Fluorenyl Chromophore (5)--2.91
Fluorenyl Chromophore (5a)--2.88

Modulation of Conjugation Pathways for Tunable Optical Responses

Altering the π-conjugation pathway is a powerful strategy for tuning the optical and electronic properties of fluorene-based D-π-A systems. mdpi.comchemrxiv.org The π-conjugated linker serves as a bridge, facilitating electronic communication between the electron-donor and electron-acceptor moieties. The length, rigidity, and electronic nature of this bridge can be systematically varied to control the degree of intramolecular charge transfer (ICT) and, consequently, the material's optical response. nih.gov

Extending the π-conjugation by adding more alternating double and single bonds typically results in a bathochromic shift in the absorption spectrum. mdpi.com This is because a larger conjugated system delocalizes the π-electrons over a greater distance, which lowers the energy difference between the ground state and the excited state. Studies on symmetrical fluorene derivatives have shown that extensions of the π-system shift the absorption peak to longer wavelengths. mdpi.com

Furthermore, the geometry of the conjugation path is crucial. A "linear" conjugation path, where the donor and acceptor are positioned to allow for a direct and efficient charge transfer across the molecule, has been shown to significantly enhance nonlinear optical (NLO) properties compared to "nonlinear" or "cross-conjugated" arrangements. nih.govacs.org In a study comparing linearly conjugated fluorene chromophores with their nonlinearly conjugated counterparts, the linear design showed a marked enhancement in the first hyperpolarizability (a measure of NLO activity). nih.govacs.org This enhancement is attributed to more favorable changes in optical gaps, transition dipole moments, and the difference in dipole moment between the ground and excited states. nih.gov Thus, modulating the push-pull character of the conjugation pathway is a key design consideration for optimizing these materials. nih.gov

Rational Design Principles for Optimizing Targeted Material Properties

The rational design of fluorene-based materials like 9-(4-(Dimethylamino)benzylidene)fluorene involves a set of core principles aimed at achieving specific functionalities. mdpi.com These principles are derived from extensive structure-property relationship studies. mdpi.com

Donor-π-Acceptor (D-π-A) Architecture : This is a fundamental design strategy for creating materials with significant intramolecular charge transfer (ICT) characteristics, which are essential for applications in OLEDs and NLO. nih.gov The choice of a strong donor (like dimethylamino) and an appropriate acceptor, linked by a π-conjugated system (the benzylidene-fluorene backbone), is the primary step. chemrxiv.org

Tuning Electronic Properties via Substituents : As detailed in section 7.1, the strategic placement of electron-donating or electron-withdrawing groups on the fluorene core or the donor/acceptor units allows for precise control over the HOMO/LUMO energy levels. researchgate.net This tuning is critical for matching energy levels in multilayer devices like OLEDs to ensure efficient charge injection and transport, and for controlling the emission color. The band gap energy values can suggest whether synthesized molecules are suitable for designing, for example, blue or green OLEDs.

Controlling Aggregation and Solid-State Quenching : In the solid state, planar π-conjugated molecules often suffer from aggregation-caused quenching (ACQ), which reduces luminescence efficiency. chemrxiv.org A key design principle is to introduce bulky substituents or create a more rigid, three-dimensional structure to limit detrimental π-π stacking interactions. chemrxiv.org For instance, using a spiro-9,9'-bifluorene (SBF) core instead of a simple fluorene can improve quantum yields in the solid state due to its perpendicular and sterically demanding structure. chemrxiv.org Similarly, attaching substituents at the C9 position of the fluorene is a common strategy to ensure long-term stability and prevent oxidation to fluorenone. mdpi.com

Optimizing the Conjugation Pathway : As discussed in section 7.2, the design of the π-linker is critical. For NLO applications, a linear conjugation path is favored to maximize hyperpolarizability. nih.gov For other applications, such as thermally activated delayed fluorescence (TADF), the design may involve creating a spatial separation between the HOMO and LUMO by twisting the donor and acceptor units relative to the π-bridge, which helps to minimize the energy gap between the singlet and triplet excited states (ΔEST). chemrxiv.org

By applying these principles, researchers can rationally engineer fluorene-based molecules with optimized thermal stability, charge transport properties, high photoluminescence efficiency, and specific optical responses tailored for advanced material applications. researchgate.netnih.gov

Q & A

Q. What are the recommended synthetic routes for 9-(4-(Dimethylamino)benzylidene)fluorene, and how can reaction parameters be optimized?

The compound is typically synthesized via a condensation reaction between fluorene derivatives and 4-(dimethylamino)benzaldehyde. Optimize reaction conditions by:

  • Using anhydrous ethanol or tetrahydrofuran (THF) as solvents under reflux.
  • Adding catalytic acetic acid to accelerate imine bond formation.
  • Purifying the product via column chromatography (silica gel, eluent: dichloromethane/hexane mixtures) . Monitor reaction progress using thin-layer chromatography (TLC) and confirm yield via gravimetric analysis.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

  • FT-IR : Identify the C=N stretch (~1600–1650 cm⁻¹) to confirm imine bond formation.
  • UV-Vis : Analyze π→π* transitions (250–400 nm) and charge-transfer bands influenced by the dimethylamino group .
  • ¹H NMR : Verify aromatic proton environments (δ 6.5–8.5 ppm) and dimethylamino protons (δ ~2.8–3.2 ppm). Integration ratios confirm stoichiometry .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?

  • Use density functional theory (DFT) to model HOMO-LUMO gaps, predicting optoelectronic behavior. Compare computed UV-Vis spectra with experimental data to validate electronic transitions .
  • Optimize molecular geometry using Gaussian or ORCA software, focusing on planarity of the benzylidene moiety for conjugation analysis.

Q. How can discrepancies between crystallographic and spectroscopic data be resolved?

  • Refine X-ray diffraction data using SHELXL (via Olex2 or WinGX) to check for disorder or missed symmetry. Compare unit cell parameters with NMR-derived symmetry elements .
  • If conflicts persist, perform high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. What strategies enhance the compound’s stability for photophysical applications?

  • Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation or photodegradation.
  • Assess thermal stability via thermogravimetric analysis (TGA) and photostability under controlled UV irradiation (e.g., 365 nm) .

Q. How can this compound be integrated into fluorescent sensors or OLEDs?

  • Measure fluorescence quantum yield using an integrating sphere. Compare emission spectra in polar vs. nonpolar solvents to assess solvatochromism.
  • For OLEDs, co-deposit with host materials (e.g., CBP) via vacuum sublimation and evaluate electroluminescence efficiency .

Q. What methodologies validate solubility parameters when conflicting literature data exist?

  • Systematically test solubility in aprotic (DMF, DMSO) and protic (ethanol, methanol) solvents. Use HPLC with refractive index detection to quantify solubility limits .
  • Correlate results with Hansen solubility parameters and molecular dynamics simulations.

Q. How can advanced analytical techniques resolve ambiguous structural data?

  • Perform X-ray crystallography (using SHELX suites) for unambiguous confirmation of molecular geometry .
  • Use solid-state NMR (¹³C CP/MAS) to probe crystallinity and intermolecular interactions in polymorphic forms .

Application-Focused Questions

Q. What polymer integration strategies improve thermal/mechanical properties in polyimides?

  • Incorporate the compound as a diamine precursor (similar to 9,9-bis(4-aminophenyl)fluorene) via polycondensation.
  • Characterize glass transition temperature (Tg) via differential scanning calorimetry (DSC) and tensile strength via dynamic mechanical analysis (DMA) .

Q. How can reactivity under environmental stressors be systematically studied?

  • Expose the compound to acidic (HCl) or basic (NaOH) conditions (pH 1–14) and monitor degradation via UV-Vis kinetics.
  • Use LC-MS to identify breakdown products and propose degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.